2-(1,3-benzodioxol-5-yl)-N-(4-ethylbenzyl)ethanamine
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine is an organic compound characterized by the presence of a benzodioxole ring and an ethylbenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine typically involves the reaction of 1,3-benzodioxole with an appropriate ethylbenzylamine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated solid-phase extraction and nitrogen blowdown evaporation to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine derivatives.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds, resulting in halogenated or nitrated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Substituting agents: Halogens (chlorine, bromine), nitro compounds
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and halogenated or nitrated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine include:
- 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 2-(1,3-benzodioxol-5-yl)ethanol
- 1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(4-ethylbenzyl)amine is unique due to its specific combination of a benzodioxole ring and an ethylbenzylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H21NO2/c1-2-14-3-5-16(6-4-14)12-19-10-9-15-7-8-17-18(11-15)21-13-20-17/h3-8,11,19H,2,9-10,12-13H2,1H3 |
InChI Key |
BJXYDRGOWINTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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